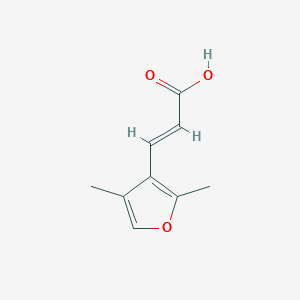

(2E)-3-(2,4-dimethylfuran-3-yl)prop-2-enoic acid

Description

Properties

IUPAC Name |

(E)-3-(2,4-dimethylfuran-3-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-5-12-7(2)8(6)3-4-9(10)11/h3-5H,1-2H3,(H,10,11)/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZSPYPCHCOHUBC-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=C1C=CC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=COC(=C1/C=C/C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,4-dimethylfuran-3-yl)prop-2-enoic acid typically involves the condensation of 2,4-dimethylfuran with an appropriate aldehyde or ketone, followed by oxidation to introduce the carboxylic acid functionality. One common method involves the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent in the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes, utilizing metal-based catalysts to facilitate the formation of the desired product. The use of environmentally friendly and sustainable methods, such as biocatalysis, is also being explored to improve the efficiency and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2,4-dimethylfuran-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The propenoic acid moiety can be reduced to form the corresponding alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of furanones and carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted furans with various functional groups.

Scientific Research Applications

(2E)-3-(2,4-dimethylfuran-3-yl)prop-2-enoic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-(2,4-dimethylfuran-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The furan ring and propenoic acid moiety can participate in various biochemical reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Research Findings and Trends

Substituent Effects on Acidity

- Electron-donating groups (e.g., methyl groups in the target compound and trimethylphenyl analog) reduce acidity by destabilizing the deprotonated carboxylate . The trimethylphenyl derivative has a pKa of 4.84 , higher than typical acrylic acids (pKa ~4.2) .

- Electron-withdrawing groups (e.g., methoxycarbonyl in ) are expected to lower pKa by stabilizing the conjugate base.

Solubility and Reactivity

Biological Activity

(2E)-3-(2,4-dimethylfuran-3-yl)prop-2-enoic acid, also known by its CAS number 2220111-39-5, is an organic compound characterized by its unique furan ring structure with two methyl substitutions and a propenoic acid functional group. This compound has garnered attention for its potential biological activities, including antimicrobial and antioxidant properties, making it a candidate for various applications in medicinal chemistry and material science.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀O₂ |

| Molecular Weight | 166.17 g/mol |

| Structure | Chemical Structure |

Antimicrobial Properties

Research indicates that (2E)-3-(2,4-dimethylfuran-3-yl)prop-2-enoic acid exhibits significant antimicrobial activity against certain bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. This property is particularly relevant for developing new antimicrobial agents in the face of rising antibiotic resistance.

Antioxidant Activity

The compound has also been studied for its antioxidant capabilities . It is believed to scavenge free radicals and inhibit oxidative stress pathways, which could contribute to cellular protection against oxidative damage. The mechanism behind this activity involves the interaction of the furan ring with reactive oxygen species (ROS), potentially modulating oxidative stress-related signaling pathways.

The biological activity of (2E)-3-(2,4-dimethylfuran-3-yl)prop-2-enoic acid can be attributed to its structural features:

- Furan Ring : This moiety can participate in various biochemical reactions, influencing cellular processes.

- Propenoic Acid Moiety : The presence of a double bond allows for electrophilic reactions, enhancing the compound's reactivity with biological targets.

Case Studies and Research Findings

Several studies have investigated the biological effects of (2E)-3-(2,4-dimethylfuran-3-yl)prop-2-enoic acid:

- Antimicrobial Study : A study published in Journal of Applied Microbiology found that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential use as a natural preservative in food products .

- Antioxidant Research : In a study published in Food Chemistry, the compound was shown to reduce lipid peroxidation in cell cultures, indicating its potential as a dietary antioxidant .

- Mechanistic Insights : Research presented at the International Conference on Medicinal Chemistry highlighted that (2E)-3-(2,4-dimethylfuran-3-yl)prop-2-enoic acid modulates enzyme activity related to oxidative stress, further supporting its role as an antioxidant .

Synthesis and Industrial Applications

The synthesis of (2E)-3-(2,4-dimethylfuran-3-yl)prop-2-enoic acid typically involves:

- Condensation Reaction : Combining 2,4-dimethylfuran with an appropriate aldehyde or ketone.

- Oxidation Step : Introducing the carboxylic acid functionality through oxidation.

Industrial production may leverage catalytic processes or biocatalysis to enhance yield and reduce environmental impact .

Q & A

Q. What strategies mitigate inconsistencies in biological assay results between in vitro and in vivo models?

- Methodological Answer : Evaluate compound bioavailability and metabolic stability (e.g., liver microsome assays) to explain efficacy gaps. Use isotopic labeling (e.g., ¹⁴C) to track in vivo distribution. Cross-validate with computational ADMET models to predict absorption and toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.